Tetradecylphosphonic acid

Self-Assembled Monolayers Surface Chemistry Thermal Stability

Alkylphosphonic acids cannot be generically substituted due to chain-length-dependent SAM conformation, thermal stability, and corrosion inhibition efficacy. TDPA occupies the optimal C14 intermediate regime, balancing hydrophobicity and packing density without steric or solubility constraints of longer-chain analogs. • Corrosion inhibition: Forms spontaneous SAMs on AA2024 aluminum and 430 stainless steel; 4 h modification in ethanol-water yields maximal inhibition efficiency. • Lubrication: TDPA-Ti₃C₂/GO nanohybrids reduce coefficient of friction by 54.5% and wear rate by 90.0% in PAO6 base oil. • Nanoparticle capping: Enables Shell-by-Shell TiO₂ functionalization with chain-length-dependent agglomeration control; achieves 76% PLQY on FAPbBr₃ perovskite NCs (31-pp improvement over oleic acid).

Molecular Formula C14H31O3P
Molecular Weight 278.37 g/mol
CAS No. 4671-75-4
Cat. No. B1662984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylphosphonic acid
CAS4671-75-4
Synonymstetradecyl phosphonate
tetradecyl-phosphonate
Molecular FormulaC14H31O3P
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCP(=O)(O)O
InChIInChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17)
InChIKeyBVQJQTMSTANITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecylphosphonic Acid: Surface Functionalization & Corrosion Control


Tetradecylphosphonic acid (TDPA, CAS 4671-75-4, C₁₄H₃₁O₃P) is a long-chain alkylphosphonic acid characterized by a C14 hydrophobic alkyl chain and a reactive phosphonic acid headgroup [1]. The phosphonic acid group enables strong chemisorption onto metal oxide surfaces, while the C14 chain length provides a specific balance of hydrophobicity and molecular packing density that distinguishes TDPA from both shorter-chain analogs (insufficient hydrophobicity) and longer-chain analogs (processing and solubility constraints) [2]. TDPA forms self-assembled monolayers (SAMs) on various substrates and serves as a surface-modifying agent in corrosion inhibition, nanoparticle functionalization, lubrication, and optoelectronic materials [3].

TDPA Procurement: Chain Length and Substitution Risks


Alkylphosphonic acids cannot be generically interchanged as drop-in replacements due to chain-length-dependent variations in self-assembled monolayer (SAM) conformation, thermal stability, colloidal dispersion characteristics, and corrosion inhibition efficacy [1]. Research directly comparing TDPA (C14) with octylphosphonic acid (OcPA, C8) and octadecylphosphonic acid (OPA, C18) demonstrates that chain length governs bilayer orientation on polar versus nonpolar substrates, with TDPA occupying an intermediate regime that optimizes packing density without the steric or solubility limitations of longer chains [1]. In TiO₂ nanoparticle functionalization, chain length directly modulates the degree of agglomeration and colloidal stability, meaning a shorter-chain analog will produce a fundamentally different nanoparticle dispersion profile than TDPA [2]. In corrosion inhibition, alkyl chain length directly influences hydrophobicity and barrier properties of the protective SAM [3].

TDPA Quantitative Evidence: Comparator Performance


Chain-Length-Dependent SAM Conformation and Thermal Stability

In a direct head-to-head comparison of three phosphonic acids with different alkyl chain lengths, TDPA (C14) exhibits intermediate conformational and thermal behavior distinct from both shorter-chain OcPA (C8) and longer-chain OPA (C18). The orientation of self-assembled bilayers depends on substrate polarity: for nonpolar graphite substrates, bilayers of all three acids lie parallel to the surface; for polar mica substrates, bilayers lie perpendicular to the surface. TDPA's intermediate chain length produces thermal behaviors where molecules stack, unstack, or agglomerate on mica and form larger domains on graphite in a temperature-dependent manner that differs from both the shorter and longer chain analogs [1].

Self-Assembled Monolayers Surface Chemistry Thermal Stability

Chain Length Effect on TiO₂ Nanoparticle Functionalization and Colloidal Stability

In a direct head-to-head comparison of Shell-by-Shell functionalized 6 nm TiO₂ anatase nanoparticles using phosphonic acids of varying chain lengths, TDPA (PAC14) demonstrates chain-length-dependent agglomeration behavior distinct from both shorter (PAC3, PAC6, PAC12) and longer (PAC16, PAC18) analogs. Thermogravimetric analysis (TGA) and analytical ultracentrifugation (AUC) reveal that the degree of agglomeration in the hierarchical NP architecture depends on the length of the phosphonic acid used for first-shell functionalization [1].

Nanoparticle Functionalization Colloidal Stability Surface Engineering

Corrosion Inhibition on Aluminum Alloy via SAM Formation

Electrochemical studies of TDPA self-assembled monolayers on 2024 aluminum alloy surfaces demonstrate quantifiable corrosion inhibition performance under controlled assembly conditions. Potentiodynamic polarization and EIS measurements reveal that a 4-hour modification yields maximal inhibition efficiency, with SAM density increasing as water content in the assembly solution increases. This provides a quantifiable process optimization window for industrial corrosion protection applications [1]. While this study does not include direct comparator alkylphosphonic acid data, the established alkyl chain length dependence of SAM barrier properties supports class-level inference that TDPA's C14 chain provides distinct hydrophobic barrier characteristics compared with shorter or longer analogs [2].

Corrosion Inhibition Self-Assembled Monolayers Aluminum Alloy Protection

MXene/GO Nanohybrids as Lubricant Additives

TDPA-modified Ti₃C₂Tx MXene and graphene oxide (GO) nanohybrids evaluated as lubricant additives in polyalphaolefin (PAO6) base oil demonstrate significant quantifiable performance improvements. High-speed reciprocating friction and wear testing shows that base oil mixed with 0.05 wt% TDPA–Ti₃C₂/0.05 wt% GO achieves a coefficient of friction (COF) of 0.09 and wear rate of 4.4 × 10⁻⁶ mm³/Nm, representing reductions of 54.5% in COF and 90.0% in wear rate compared with pure PAO6 oil [1]. The tribological mechanism involves formation of a self-lubricating film composed of PAO6, TDPA, GO, and iron oxide at the rubbing interface [1].

Tribology Lubricant Additives Nanohybrids

Perovskite Nanocrystal Passivation: TDPA vs. Oleic Acid

In a direct comparison study of FAPbBr₃ perovskite nanocrystal surface capping ligands, TDPA-capped NCs achieve a photoluminescence quantum yield (PLQY) of 76% with a narrow band emission of 20 nm full width at half-maximum (FWHM), compared with only 45% PLQY for oleic acid-capped FAPbBr₃ NCs [1]. Furthermore, TDPA-capped NCs demonstrate exceptional photostability, with optimal samples maintaining 95% of initial PL intensity after continuous intense irradiation [1].

Perovskite Nanocrystals Photoluminescence Display Applications

TDPA Application Scenarios


Corrosion Protection for Aluminum and Stainless Steel

TDPA forms spontaneous self-assembled monolayers on 2024 aluminum alloy and 430 stainless steel surfaces that provide effective corrosion inhibition. On AA2024, electrochemical studies demonstrate that a 4-hour modification in ethanol-water solution yields maximal inhibition efficiency, with SAM density increasing as a function of assembly solution water content [1]. On SS430, TDPA forms a hydrophobic SAM that protects against corrosion, with heat pretreatment accelerating adsorption rate [2]. The C14 chain length of TDPA provides a quantifiable intermediate hydrophobic barrier that differentiates it from both shorter-chain analogs (insufficient hydrophobicity) and longer-chain analogs (slower adsorption kinetics and reduced solubility) [3]. Application scenarios include corrosion protection of aluminum components in aerospace, automotive, and marine environments, as well as stainless steel in chemical processing equipment.

Nanomaterial-Functionalized Lubricant Additives

TDPA surface functionalization of 2D nanomaterials such as MXene and MOFs enables their effective dispersion as lubricant additives in base oils. In PAO6 base oil, TDPA–Ti₃C₂/GO nanohybrids (0.05 wt% each) reduce the coefficient of friction by 54.5% (from baseline to 0.09) and wear rate by 90.0% (to 4.4 × 10⁻⁶ mm³/Nm) [4]. Similarly, TDPA-Zr-MOF additives in soybean oil reduce both friction coefficient and wear scar diameter by more than 35% compared with pure soybean oil [5]. The phosphonic acid headgroup provides robust anchoring to the nanomaterial surface while the C14 alkyl chain enables compatibility with the hydrocarbon base oil. This scenario is directly relevant to industrial lubrication, metalworking fluids, and automotive lubricant formulations seeking quantifiable friction and wear reduction.

TiO₂ Nanoparticle Functionalization for Colloidal Stability

TDPA (PAC14) enables Shell-by-Shell functionalization of 6 nm TiO₂ anatase nanoparticles, producing colloidal systems with chain-length-dependent agglomeration behavior [6]. The C14 chain length occupies a specific performance regime: shorter chains (C3, C6) produce different agglomeration profiles with potentially insufficient hydrophobic character, while longer chains (C16, C18) may exhibit reduced functionalization efficiency due to steric constraints or solubility limitations [6]. This enables rational selection of TDPA when application requirements call for intermediate hydrophobicity and specific colloidal stability characteristics. Industrial applications include TiO₂ pigment dispersion, photocatalytic coatings, UV-protective formulations, and functional nanocomposites for paints, cosmetics, and advanced materials.

Perovskite Nanocrystal Passivation for Light Conversion

TDPA surface capping of FAPbBr₃ perovskite nanocrystals achieves a PLQY of 76% with narrow 20 nm FWHM emission, representing a 31-percentage-point improvement over conventional oleic acid capping (45% PLQY) [7]. The optimized TDPA-capped NCs maintain 95% of initial PL intensity after continuous intense irradiation, demonstrating the superior surface passivation and environmental protection provided by the phosphonic acid group and C14 alkyl chain [7]. The quantified performance advantage translates to higher brightness and longer operational lifetime in light-conversion applications. Relevant industrial scenarios include quantum dot-enhanced LCD backlight units, microLED displays, color-conversion films, and perovskite-based light-emitting devices requiring stable, high-efficiency green emission.

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